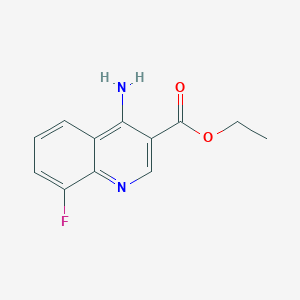

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

準備方法

The synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate typically involves the following steps:

Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.

Displacement Reactions: Halogen atoms or diaza groups can be displaced to introduce the fluorine atom into the quinoline ring.

Direct Fluorination: This method involves the direct introduction of a fluorine atom into the quinoline structure.

Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.

化学反応の分析

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups into the quinoline ring.

Reduction: Reduction reactions can modify the electronic properties of the quinoline ring.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the quinoline ring.

These reactions often require specific conditions, such as the presence of catalysts or specific solvents, to proceed efficiently.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is primarily studied for its antibacterial , antiviral , and anticancer properties:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for notable strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.58 µg/mL |

| S. aureus | 0.65 µg/mL |

The antibacterial mechanism involves targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against various viruses, particularly those causing respiratory infections. Its lipophilicity enhances its ability to penetrate viral membranes, improving efficacy.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by interfering with cellular pathways involved in cell survival.

Agriculture

In agricultural applications, fluorinated quinolines like this compound are utilized as components in pesticides and herbicides due to their enhanced biological activity against pests and pathogens.

Material Science

The compound is also investigated for its role in material science, particularly in the synthesis of liquid crystals and dyes . Its unique chemical properties allow for the development of advanced materials with specific optical and electronic characteristics.

Antibacterial Evaluation

A study evaluated various fluoroquinolone derivatives, including this compound, revealing that modifications at the C8 position significantly influenced antibacterial potency. Compounds exhibiting higher lipophilicity showed enhanced activity against S. aureus compared to E. coli.

Antiviral Screening

Another investigation assessed the antiviral properties of similar quinoline derivatives against influenza viruses. Results indicated that compounds with higher lipophilicity exhibited better inhibition rates while maintaining low cytotoxicity levels.

作用機序

The mechanism of action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit bacterial growth, induce apoptosis in cancer cells, or interfere with viral replication .

類似化合物との比較

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its biological activity compared to non-fluorinated quinolines. Similar compounds include:

Fluoroquinolones: These are widely used antibacterial agents with a broad spectrum of activity.

Mefloquine: An antimalarial drug with a similar quinoline structure.

Brequinar: An antineoplastic drug used in transplantation medicine.

These compounds share the quinoline ring system but differ in their specific substituents and biological activities.

生物活性

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties. The presence of the amino group and the fluorine atom enhances its reactivity and interaction with biological targets.

This compound can undergo several chemical reactions, which contribute to its biological activity:

- Oxidation : Introduces additional functional groups, potentially enhancing biological interactions.

- Reduction : Modifies electronic properties, influencing its reactivity.

- Substitution : Allows for the introduction of various nucleophiles, creating derivatives with tailored biological profiles.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes involved in DNA replication. The fluorine atom enhances binding affinity to these targets, which can lead to:

- Inhibition of bacterial growth : By targeting DNA gyrase and topoisomerase IV in bacteria.

- Induction of apoptosis : In cancer cells through interference with cellular pathways.

- Interference with viral replication : By modulating viral enzyme activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.58 µg/mL |

| S. aureus | 0.65 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria, which is often enhanced by lipophilic substitutions on the quinoline ring .

Antiviral Activity

The antiviral potential of this compound has also been explored. Fluorinated quinolines have demonstrated promising activity against various viruses, including those responsible for respiratory infections. The lipophilicity and electron-withdrawing nature of the fluorine atom are believed to enhance antiviral efficacy .

Case Studies

-

Antibacterial Evaluation :

A study conducted on various fluoroquinolone derivatives, including this compound, revealed that modifications at the C8 position significantly influenced antibacterial potency. Compounds exhibiting higher lipophilicity showed enhanced activity against S. aureus compared to E. coli . -

Antiviral Screening :

Another investigation assessed the antiviral properties of similar quinoline derivatives against influenza viruses. Results indicated that compounds with higher lipophilicity exhibited better inhibition rates while maintaining low cytotoxicity levels .

特性

IUPAC Name |

ethyl 4-amino-8-fluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQPOVUAOUJZIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588698 |

Source

|

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-46-8 |

Source

|

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。